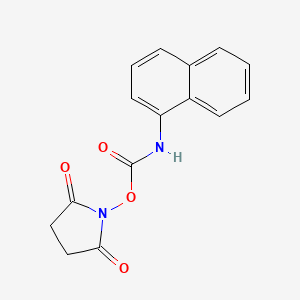
Succinimido 1-naphthylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimido 1-naphthylcarbamate is an organic compound that belongs to the class of carbamates. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a succinimido group and a 1-naphthylcarbamate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of succinimido 1-naphthylcarbamate typically involves the reaction of 1-naphthylamine with succinimidyl carbonate in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is purified through recrystallization or chromatography to obtain high purity this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Succinimido 1-naphthylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the succinimido group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form 1-naphthylamine and succinimide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis reactions are typically carried out in aqueous solutions at varying pH levels, depending on the desired rate of reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted carbamates.
Hydrolysis Products: The primary products of hydrolysis are 1-naphthylamine and succinimide.
Scientific Research Applications
Succinimido 1-naphthylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of succinimido 1-naphthylcarbamate involves its interaction with nucleophilic sites on target molecules. The succinimido group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino groups in proteins. This interaction can lead to the modification of protein function and activity .
Comparison with Similar Compounds
Similar Compounds
- Succinimido phenylcarbamate
- Succinimido p-bromophenylcarbamate
- N-hydroxysuccinimidyl butyric ester
Uniqueness
Succinimido 1-naphthylcarbamate is unique due to its specific structure, which combines the properties of both succinimido and 1-naphthylcarbamate groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in scientific research .
Properties
CAS No. |
103835-64-9 |
|---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H12N2O4/c18-13-8-9-14(19)17(13)21-15(20)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,20) |
InChI Key |
WUUHPLDANVYRMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















